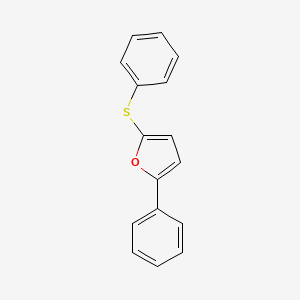

2-Phenyl-5-(phenylthio)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90714-24-2 |

|---|---|

Molecular Formula |

C16H12OS |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-phenyl-5-phenylsulfanylfuran |

InChI |

InChI=1S/C16H12OS/c1-3-7-13(8-4-1)15-11-12-16(17-15)18-14-9-5-2-6-10-14/h1-12H |

InChI Key |

NXHARTWBZZCXQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Significance of Furan Scaffolds in Organic Synthesis and Materials Science

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic and reactive nature makes it a valuable building block for creating more complex molecules. numberanalytics.comresearchgate.net Furan and its derivatives are not merely laboratory curiosities; they are integral components in numerous natural products and serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme-connect.comijabbr.comtubitak.gov.tr

In the realm of organic synthesis , furans are versatile synthons. researchgate.net They can be used as foundational units to construct complex molecular architectures, including other heterocyclic systems and natural products. numberanalytics.com Methodologies like the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into furans, and more modern metal-catalyzed cyclizations of acyclic precursors, underscore the continuous effort to efficiently produce these valuable scaffolds. thieme-connect.com

In materials science , furan derivatives are gaining significant attention for their potential in creating novel materials with unique properties. numberanalytics.com They are being incorporated into:

Conjugated Polymers: Furan-containing polymers are explored for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. numberanalytics.comtubitak.gov.trbohrium.com The furan ring's properties, like good solubility and rigidity, contribute to the performance of these materials. bohrium.com

Bioplastics and Resins: As the push for sustainable chemistry grows, furan derivatives, which can be derived from biomass, are being investigated for the production of biodegradable polymers and resins. numberanalytics.comresearchgate.net

The broad utility of the furan scaffold is summarized in the table below.

| Area | Significance of Furan Scaffolds | Examples of Applications |

| Organic Synthesis | Versatile building block for complex molecules. numberanalytics.com | Synthesis of natural products, pharmaceuticals, and agrochemicals. thieme-connect.comijabbr.com |

| Materials Science | Component for novel materials with unique electronic and physical properties. numberanalytics.com | Conjugated polymers for organic electronics, bioplastics, and resins. numberanalytics.comtubitak.gov.trresearchgate.net |

| Medicinal Chemistry | Core structure in many biologically active compounds. ijabbr.comijabbr.com | Development of antimicrobial, anticancer, and anti-inflammatory agents. numberanalytics.comijabbr.com |

Strategic Placement of Aryl and Arylthio Substituents on the Furan Core

The properties and reactivity of a furan (B31954) ring are significantly influenced by the nature and position of its substituents. In 2-Phenyl-5-(phenylthio)furan, the placement of a phenyl group at the C2 position and a phenylthio (or phenylsulfanyl) group at the C5 position is a deliberate synthetic strategy to modulate the molecule's characteristics. thieme-connect.comrsc.org

The 2,5-disubstituted pattern is a common and important motif in furan chemistry. thieme-connect.com This substitution pattern allows for the tuning of the electronic properties of the furan ring.

Aryl Substituents (e.g., Phenyl): The phenyl group at the C2 position extends the π-conjugated system of the furan ring. This can influence the molecule's optical and electronic properties, such as its absorption and fluorescence spectra. The nature of the aryl group (electron-donating or electron-withdrawing) can further fine-tune these characteristics. thieme-connect.comrsc.org

Arylthio Substituents (e.g., Phenylthio): The phenylthio group introduces a sulfur atom directly attached to the furan ring. Sulfur, being a Group 16 element like oxygen, possesses lone pairs of electrons that can interact with the aromatic system. nih.gov This interaction can affect the electron density of the furan ring and its reactivity. researchgate.net The sulfur atom can also influence intermolecular interactions and the solid-state packing of the material. nih.gov The presence of the sulfur atom in the thioether linkage imparts distinct electronic properties compared to a simple ether linkage. cymitquimica.com

The combination of both an aryl and an arylthio group creates a molecule with a unique electronic profile, potentially leading to interesting behavior in materials science applications or as a building block in further synthetic transformations.

Overview of Academic Research Perspectives on Substituted Furan Derivatives

Strategies for Furan Ring Construction with Aryl Substitution

The initial and crucial step in the synthesis of 2-phenyl-5-(phenylthio)furan is the formation of the 2-phenylfuran (B99556) scaffold. This can be achieved through various arylation techniques and transition metal-catalyzed reactions.

Arylation Approaches for 2-Phenylfuran Synthesis

Direct arylation of the furan ring is a common method for introducing a phenyl group. One established method involves the reaction of furan with diazonium salts, a process known as the Meerwein arylation. This reaction typically utilizes a copper salt catalyst to facilitate the addition of the aryl radical derived from the diazonium salt to the furan ring.

Another approach is the use of diazoaminobenzene (B94817) derivatives in the presence of Lewis acids or isopentyl nitrite. The reaction of diazoaminobenzene with furan can yield 2-phenylfuran, although the efficiency can vary depending on the specific reagents and conditions employed.

Transition Metal-Catalyzed Coupling Reactions for Phenyl Group Incorporation

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer high efficiency and functional group tolerance for the synthesis of 2-phenylfuran.

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an arylboronic acid with a furan derivative bearing a suitable leaving group, such as a halogen. For instance, the coupling of 2-bromofuran (B1272941) with phenylboronic acid in the presence of a palladium catalyst and a base affords 2-phenylfuran in good yields. A practical procedure for the synthesis of the precursor, 2-bromofuran, involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF). sci-hub.se

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 2-Phenylfuran

| Catalyst System | Reactants | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | 2-Bromofuran, Phenylboronic acid | 62 | sci-hub.se |

The Negishi coupling , which utilizes an organozinc reagent, is another effective method for the synthesis of 2-phenylfuran. This reaction typically involves the coupling of a phenylzinc reagent with a halogenated furan in the presence of a palladium or nickel catalyst.

Introduction of the Phenylthio Moiety onto the Furan Nucleus

Once the 2-phenylfuran scaffold is in place, the next step is the introduction of the phenylthio group at the 5-position of the furan ring. This is typically achieved through nucleophilic substitution or functionalization of a pre-existing group.

Nucleophilic Thiolation and Sulfenylation Reactions

The introduction of a sulfur-containing group can be accomplished through nucleophilic attack by a sulfur-based nucleophile. For instance, the reaction of a suitable furan derivative with a thiol, such as thiophenol, can lead to the formation of the desired thioether. These reactions are often facilitated by a base to generate the more nucleophilic thiolate anion. nih.gov

Sulfenylation reactions, which involve the reaction of an electrophilic sulfur species with a nucleophilic furan ring, can also be employed. However, for the synthesis of this compound, the nucleophilic substitution approach is more commonly considered.

Functionalization of Halogenated Furan Precursors

A highly effective and common strategy for introducing the phenylthio group is through the nucleophilic aromatic substitution (SNAr) of a halogenated furan precursor. nih.gov A 2-phenyl-5-halofuran, such as 2-phenyl-5-bromofuran, serves as an excellent substrate for this transformation. The reaction with thiophenol, typically in the presence of a base like potassium carbonate in a suitable solvent such as dimethylacetamide (DMAc), leads to the displacement of the halide and the formation of this compound. nih.gov The reactivity of the heteroaryl halide is influenced by the electronic nature of the heteroarene and the position of the halogen. nih.gov

The synthesis of the required 2-phenyl-5-bromofuran precursor can be achieved through the bromination of 2-phenylfuran.

Exploration of Multi-Step Synthesis Pathways

The synthesis of this compound is inherently a multi-step process. A logical and efficient pathway can be designed by combining the methodologies discussed in the preceding sections. A representative multi-step synthesis is outlined below:

Step 1: Synthesis of 2-Bromofuran Furan is first halogenated to produce 2-bromofuran. A convenient method for this transformation is the reaction of furan with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). sci-hub.se This provides the necessary starting material for the subsequent arylation step.

Step 2: Synthesis of 2-Phenylfuran The 2-bromofuran obtained in the first step is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction efficiently introduces the phenyl group at the 2-position of the furan ring. sci-hub.se

Step 3: Bromination of 2-Phenylfuran to Yield 2-Phenyl-5-bromofuran To introduce a leaving group at the 5-position for the subsequent thiolation, 2-phenylfuran is brominated. This can be achieved using a suitable brominating agent, which will selectively halogenate the 5-position of the furan ring.

Step 4: Synthesis of this compound Finally, the 2-phenyl-5-bromofuran is reacted with thiophenol in the presence of a base. This nucleophilic aromatic substitution reaction displaces the bromine atom and installs the phenylthio group, yielding the target compound, this compound. nih.gov

This multi-step approach allows for the controlled and sequential introduction of the desired substituents onto the furan core, providing a versatile route to this compound and its analogs. The synthesis of related 2-aryl-5-arylfurans has also been achieved through regioselective palladium(0)-catalyzed coupling reactions of precursors like 2-(2-bromo-2-nitroethenyl)-5-bromofuran. thieme-connect.com

Methodological Advancements in Reaction Efficiency and Selectivity

Key areas of advancement include the use of copper, palladium, and iron catalysts, which have proven to be highly effective in facilitating the necessary bond formations. For instance, copper-catalyzed methodologies have been developed for the efficient synthesis of 2,5-disubstituted furans. One such approach involves the CuI-catalyzed cycloisomerization of alkynyl ketones, which provides a mild and general route to these structures. nih.gov This method is notable for its tolerance of both acid- and base-labile functional groups.

Palladium catalysis has also emerged as a powerful tool. Researchers have developed a highly efficient synthesis of a wide range of 2,5-disubstituted furans from enyne acetates using a combination of a palladium catalyst and a Lewis acid. organic-chemistry.org This method demonstrates broad functional group tolerance and provides access to both symmetrical and unsymmetrical furans in good to excellent yields. organic-chemistry.org

The formation of the crucial carbon-sulfur bond in compounds like this compound has also been the subject of methodological improvements. Organocatalytic methods for C-S bond formation, such as sulfa-Michael additions, represent a significant advance, offering an alternative to metal-catalyzed processes. acs.org

The following tables summarize key findings from various studies on the synthesis of 2,5-disubstituted furans and related thioether-containing heterocyclic compounds, highlighting the advancements in reaction efficiency and selectivity.

| Catalyst/Reagent | Starting Materials | Product Type | Key Advantages |

| CuI | Alkynyl ketones | 2,5-Disubstituted furans | Mild conditions, tolerance of acid- and base-labile groups |

| Pd(OAc)₂ / BF₃·OEt₂ | Enyne acetates | 2,5-Disubstituted furans | High efficiency, broad functional group tolerance, good to excellent yields |

| Fe(NO₃)₃·9H₂O / Cu | 1-Arylketones | 2-Arylbenzo[b]furans | Use of non-precious metals, one-pot procedure |

| Amberlyst A21 / Amberlyst 15 | Ketal-functionalized nitroalkanes, α-oxoaldehydes | 2,5-Disubstituted furans | Two-step sequence, good yields |

Table 1: Overview of Catalytic Systems for the Synthesis of 2,5-Disubstituted Furans

| Reaction Type | Catalyst | Substrates | Yield (%) | Reference |

| Cycloisomerization | CuI | Alkynyl ketones | Not specified | nih.gov |

| Cyclization | Pd(OAc)₂ / BF₃·OEt₂ | Enyne acetates | Very good | organic-chemistry.org |

| One-pot Halogenation/O-arylation | FeCl₃ / Cu (ppm) | 1-Arylketones | 55-75 | acs.org |

| Nitroaldol/Acidic treatment | Amberlyst A21/15 | Nitroalkanes/α-oxoaldehydes | Good | rsc.org |

Table 2: Selected Methodological Advancements and Reported Yields

These examples underscore the significant progress made in the synthesis of complex furan derivatives. The development of more efficient and selective catalytic systems continues to be a major focus, aiming to provide even more direct and environmentally benign routes to valuable compounds like this compound and its analogs.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

The furan ring is inherently electron-rich due to the electron-donating effect of the oxygen heteroatom, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgderpharmachemica.com The delocalization of one of the oxygen's lone pairs into the ring system increases the electron density at the carbon atoms, facilitating attack by electrophiles. wikipedia.org For monosubstituted furans, electrophilic attack preferentially occurs at the C-2 (alpha) position, which is adjacent to the heteroatom, due to the greater stabilization of the resulting cationic intermediate (sigma complex) through resonance. pearson.comonlineorganicchemistrytutor.com

In the case of 2,5-disubstituted furans like this compound, the two alpha positions are occupied. Consequently, electrophilic substitution is directed to the C-3 or C-4 (beta) positions. uobasrah.edu.iq The regioselectivity of the substitution is governed by the combined electronic effects of the existing substituents. The phenyl group at C-2 and the phenylthio group at C-5 both influence the distribution of electron density in the furan ring. Generally, electrophilic attack on a 2,5-disubstituted furan will occur at the C-3 position. uobasrah.edu.iq

Typical electrophilic substitution reactions include:

Halogenation : Furan itself reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. pharmaguideline.com For monosubstitution, milder conditions are required, such as using N-bromosuccinimide (NBS) or conducting the reaction at low temperatures. pharmaguideline.comgoogle.com

Nitration : Mild nitrating agents, such as acetyl nitrate (B79036) at low temperatures, are necessary to avoid decomposition of the acid-sensitive furan ring. pharmaguideline.com

Sulfonation : Sulfonation can be achieved using complexes like pyridine-sulfur trioxide at room temperature. pharmaguideline.com

Acylation : Friedel-Crafts acylation requires mild catalysts like phosphoric acid or boron trifluoride, and with highly reactive acylating agents like trifluoroacetic anhydride, no catalyst may be needed. pharmaguideline.com

The precise conditions and outcomes for this compound would depend on the specific electrophile and reaction conditions, with the substitution product expected primarily at the C-3 position.

Nucleophilic Substitution Reactions Involving the Phenylthio Group

While aromatic rings are typically electron-rich and thus unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by potent electron-withdrawing groups. wikipedia.orglibretexts.org In furan derivatives, the phenylthio group can act as a leaving group, or nucleofuge, in such reactions. govtpgcdatia.ac.in This process is distinct from SN1 and SN2 mechanisms, proceeding typically through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

Investigation of Leaving Group Capabilities

The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it accepts. acs.org Good leaving groups are typically weak bases, as they are stable as anions. The phenylthio group (PhS⁻) is the conjugate base of thiophenol, a relatively acidic thiol, making it a competent leaving group in SNAr reactions. Its leaving group ability is often compared to other common nucleofuges like halides and nitro groups. acs.org

For SNAr to proceed efficiently on the furan ring, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial. wikipedia.orgchemistrysteps.com These EWGs are necessary to delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation. In this compound, the phenyl group at the 2-position is not a strong EWG. Therefore, for a nucleophilic attack to displace the phenylthio group at the 5-position, an additional strong EWG would likely be required on the furan ring, for instance, a nitro or cyano group at the 3 or 4-position.

Kinetic and Thermodynamic Analyses of Substitution Processes

The rate of an SNAr reaction is bimolecular, depending on the concentration of both the substrate and the nucleophile. nih.gov The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. govtpgcdatia.ac.in Kinetic studies on analogous systems, such as 2-L-3-nitro-5-X-thiophenes, provide insight into the factors influencing these reactions. rsc.org The rate is sensitive to the nature of the leaving group (L), the substituent (X), the nucleophile, and the solvent.

Below is a representative data table illustrating the effect of substituents and leaving groups on the rate constants of nucleophilic substitution in a related heterocyclic system, which can be used to infer the behavior of furan analogues.

| Substituent (X) | Leaving Group (L) | Rate Constant (k₂ / 10⁻⁴ L mol⁻¹ s⁻¹) |

|---|---|---|

| H | Cl | 0.58 |

| H | Br | 0.49 |

| H | I | 0.23 |

| H | SO₂Ph | 38.6 |

| Br | Cl | 14.1 |

| Br | SO₂Ph | 1120 |

Oxidative Transformations of the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation. This transformation is a common reaction for organosulfur compounds and typically proceeds in a stepwise manner. jchemrev.com The sulfur atom can be oxidized first to a sulfoxide (B87167) and subsequently to a sulfone. researchgate.net

Oxidation to Sulfoxide : Partial oxidation of the thioether yields the corresponding 2-Phenyl-5-(phenylsulfinyl)furan. This can be achieved using a range of oxidizing agents under controlled conditions. Common reagents include one equivalent of hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or iodosobenzene. jchemrev.com Selective oxidation to the sulfoxide without over-oxidation to the sulfone often requires careful control of stoichiometry and reaction temperature. organic-chemistry.org

Oxidation to Sulfone : Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, produces the sulfone, 2-Phenyl-5-(phenylsulfonyl)furan. jchemrev.comorganic-chemistry.org Reagents like excess hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, or potassium permanganate (B83412) (KMnO₄) are effective for this transformation. researchgate.net

The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule. The sulfoxide and, more so, the sulfonyl group are strong electron-withdrawing groups. This transformation can, therefore, be used to activate the furan ring for subsequent nucleophilic aromatic substitution reactions by stabilizing the Meisenheimer intermediate.

Radical Reaction Pathways of Furan-Phenylthio Systems

The furan-phenylthio system can participate in reactions involving radical intermediates. These pathways can be initiated by heat, light, or radical initiators like azobisisobutyronitrile (AIBN). nih.gov

Potential radical reactions include:

Radical Substitution : A common radical reaction is allylic or benzylic halogenation. For a substituted furan, radical attack could occur at a side chain if present. google.com Radical arylation of furan rings is also possible using sources of aryl radicals, such as diazonium salts in the presence of a reducing agent like titanium(III) chloride. nih.gov This could potentially lead to further phenylation of the furan ring at the C-3 or C-4 position.

Radical Addition and Cyclization : Thiyl radicals, generated from thiols like thiophenol, are known to add to unsaturated systems like alkenes and alkynes. nih.gov If this compound were to react with an unsaturated partner, the thiyl radical could initiate an intermolecular addition. More complex intramolecular radical cyclizations are also a significant application of radical chemistry. nih.govacs.org For example, a suitably designed derivative of this compound with an unsaturated side chain could undergo radical cyclization, a powerful method for constructing new ring systems. researchgate.netarkat-usa.org

Photooxygenation : The photooxygenation of 2-(phenylthio)furans using singlet oxygen can lead to decomposition of an initially formed endoperoxide through a proposed radical chain mechanism. researchgate.net This process results in ring-opening and rearrangement, forming products like γ-hydroxybutenolides, with the phenylthio group being transformed into species like ethyl phenylsulfenate and diphenyl disulfide. researchgate.net

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions : Furan can act as a 4π-electron component in [4+2] cycloaddition reactions with electron-deficient dienophiles. organic-chemistry.org The reaction leads to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com The aromaticity of furan is relatively weak, meaning the Diels-Alder reaction can be reversible. masterorganicchemistry.com In some cases, the presence of a substituent like a phenylthio group at the 2-position has been shown to be crucial for both the yield and the enantioselectivity in catalytic (4+3) cycloaddition reactions. researchgate.net

Rearrangement Reactions : Substituted furans can undergo a variety of rearrangement reactions, often leading to different heterocyclic or open-chain structures. thieme-connect.comorganic-chemistry.orgrsc.org

Ring-Opening/Closing : A notable reaction involves the treatment of 2,5-disubstituted furans, including activated species like 5-phenyl-2-phenylthio-furan, with reagents such as thiazyl chloride (generated from thionyl chloride and ethyl carbamate). This process results in a complex rearrangement involving an initial electrophilic attack, followed by ring-opening and subsequent recyclization to form a completely different heterocycle, a 5-acylisothiazole. researchgate.net

Pummerer-Type Rearrangement : Recent studies have shown that related dihydrothiophenes can be converted into tetrasubstituted furans via an unprecedented Pummerer-type rearrangement, highlighting the intricate relationship and interconversion potential between sulfur and oxygen-containing heterocycles. nih.govfu-berlin.de

These cycloaddition and rearrangement reactions underscore the utility of furan derivatives as versatile building blocks in the synthesis of complex molecular architectures.

Advanced Spectroscopic Characterization Techniques for 2 Phenyl 5 Phenylthio Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 2-Phenyl-5-(phenylthio)furan is essential for assigning the positions of the hydrogen atoms on the furan (B31954) and phenyl rings. The spectrum reveals characteristic chemical shifts (δ) and spin-spin coupling constants (J) that are diagnostic of the electronic environment of each proton.

The protons on the furan ring, being part of an electron-rich aromatic system, typically appear as doublets due to coupling with each other. The presence of the electron-donating oxygen and the sulfur atom, along with the phenyl groups, influences their precise chemical shifts. The protons of the two phenyl rings would exhibit complex multiplets in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each distinct environment.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.65 - 7.55 | m | - | 2H, Phenyl group |

| 7.45 - 7.20 | m | - | 8H, Phenyl & Phenylthio groups |

| 6.80 | d | 3.4 | 1H, Furan-H |

| 6.55 | d | 3.4 | 1H, Furan-H |

Note: This table is illustrative. Actual experimental values are required for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the furan ring are particularly informative, with the carbons bonded to the oxygen (C2 and C5) appearing at characteristic downfield shifts. The carbons attached to the phenyl and phenylthio groups would also be clearly identifiable. The remaining phenyl carbons would produce a series of signals in the aromatic region (typically δ 120-140 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.8 | Furan C-2 |

| 152.4 | Furan C-5 |

| 135.2 | Phenyl C-ipso |

| 131.0 | Phenylthio C-ipso |

| 129.5 - 125.0 | Phenyl & Phenylthio CH |

| 112.1 | Furan C-3 |

| 108.9 | Furan C-4 |

Note: This table is illustrative. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Methodologies

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the adjacency of the two protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the furan carbons and the CH carbons of the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between different parts of the molecule. For example, it would show correlations between the furan protons and the ipso-carbons of the phenyl and phenylthio groups, confirming their attachment points at C2 and C5.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the nature of the chemical bonds within a molecule by probing their vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would display a series of absorption bands characteristic of its structural features.

Key expected absorptions include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations for the furan and phenyl rings (in the 1600-1450 cm⁻¹ region), and the characteristic C-O-C stretching of the furan ring (around 1250-1020 cm⁻¹). The C-S stretching vibration of the phenylthio group is typically weaker and appears in the fingerprint region (around 700-600 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Furan & Phenyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring Skeletal |

| ~1015 | C-O-C Stretch | Furan Ring |

| 750 - 690 | C-H Bend | Monosubstituted Phenyl |

Note: This table presents typical ranges. Specific peak positions are determined experimentally.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl rings and the C-S bond, which often give rise to strong Raman signals. The symmetric stretching of the furan ring would also be a prominent feature. Detailed analysis of the Raman spectrum would provide further confirmation of the molecular structure and bonding characteristics.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound is expected to be relatively intense due to the stability conferred by the aromatic systems. This energetically unstable ion then undergoes fragmentation, breaking at its weakest bonds or rearranging into more stable ions. The resulting fragments provide a characteristic pattern that acts as a molecular fingerprint.

Key fragmentation pathways for this compound would likely involve the cleavage of the carbon-sulfur and carbon-oxygen bonds.

C-S Bond Cleavage: The bond between the furan ring and the sulfur atom is a likely point of fracture. This can lead to the formation of a phenylthio radical (•SC₆H₅) and a [C₁₀H₇O]⁺ cation, or conversely, a phenylthiyl cation ([SC₆H₅]⁺) and a [C₁₀H₇O]• radical.

Ring Fragmentation: The furan ring itself can undergo cleavage. A common fragmentation pathway for furans involves the loss of a CO group (cyclopropenyl cation formation) or a CHO• radical. ed.ac.uk

Phenyl Group Fragments: The presence of phenyl rings will typically give rise to characteristic ions at m/z 77 (C₆H₅⁺) and m/z 51, resulting from the further breakdown of the phenyl cation.

The analysis of these fragments allows for the confirmation of the different structural units within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Ion/Fragment Structure | Description |

|---|---|---|

| 252 | [C₁₆H₁₂OS]⁺• | Molecular Ion (M⁺•) |

| 143 | [C₁₀H₇O]⁺ | Loss of phenylthio radical (•SC₆H₅) |

| 109 | [C₆H₅S]⁺ | Phenylthiyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Interpretation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy corresponds to the promotion of electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The structure of this compound features an extended conjugated system encompassing the phenyl ring, the furan ring, and the phenylthio group. This extensive π-system is expected to result in strong absorption bands in the UV region. In similar conjugated systems, such as 5-phenyl-2-furonitrile, substituting a hydrogen atom with a phenyl group leads to a significant bathochromic (red) shift in the absorption maximum, which is attributed to the extension of the conjugated system. chemicalpapers.com

The primary electronic transitions observed for this compound would be π → π* transitions associated with the aromatic rings and the furan moiety. The presence of the sulfur atom with its lone pairs of electrons may also allow for n → π* transitions, although these are typically much weaker in intensity. The solvent used for analysis can influence the position of the absorption maxima (λmax) due to stabilization effects on the ground and excited states. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~290 - 350 | π → π* | Extended conjugated system (Phenyl-Furan-S-Phenyl) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine bond lengths, bond angles, and torsional angles with high precision.

This technique would reveal the planarity of the furan and phenyl rings and, crucially, the dihedral angles between these rings. For instance, in related furan-phenyl structures, the dihedral angle between the furan ring and an attached phenyl ring can be around 20.77°. nih.gov The analysis would also precisely define the geometry around the sulfur atom and the orientation of the phenylthio group relative to the furan ring.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as π–π stacking or C–H⋯π interactions, which are common in aromatic compounds. This information is vital for understanding the solid-state properties of the material.

Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. |

| Bond Lengths (e.g., C-S, C-O, C-C) | Precise distances between bonded atoms. |

| Bond Angles (e.g., C-S-C, C-O-C) | Angles formed by three connected atoms. |

| Dihedral (Torsion) Angles | Defines the conformation and relative orientation of the phenyl and furan rings. |

Theoretical and Computational Investigations of 2 Phenyl 5 Phenylthio Furan

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. nih.gov These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a complex aromatic system like 2-Phenyl-5-(phenylthio)furan, these calculations can elucidate electron distribution, orbital energies, and molecular geometry, which are key determinants of its reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polyatomic molecules. mdpi.comnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.

Hybrid functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-31G or cc-pVTZ to optimize the molecular geometry and calculate vibrational frequencies. nih.govglobalresearchonline.netresearchgate.net DFT studies on related furan (B31954) and thioether compounds are used to predict reaction mechanisms, analyze electronic transitions, and understand intermolecular interactions. researchgate.net For this compound, DFT is instrumental in mapping the electron density, calculating orbital energies, and predicting its behavior in chemical reactions. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

| Method Type | Examples | Typical Application |

|---|---|---|

| Hybrid Functional | B3LYP, M06-2X, PBE0 | Geometry Optimization, Electronic Properties, Thermochemistry |

| Basis Set | 6-311++G(d,p), cc-pVTZ | Provides mathematical description of atomic orbitals for calculations |

Ab initio (Latin for "from the beginning") molecular orbital methods are derived directly from theoretical principles without the inclusion of experimental data. semanticscholar.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller–Plesset (MP) perturbation theory provide a rigorous framework for studying molecular systems. researchgate.net

For larger molecular systems or for rapid preliminary analyses, semi-empirical and molecular mechanics methods are employed. Semi-empirical methods simplify the Hartree-Fock calculations by using parameters derived from experimental data, offering faster computations. Molecular mechanics, on the other hand, forgoes quantum mechanics entirely, treating molecules as collections of atoms interacting through a classical force field. While these methods are less accurate in describing electronic details, they are highly efficient for tasks like initial conformational searches of flexible molecules to identify low-energy starting structures for higher-level DFT or ab initio calculations. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bonds connecting the furan ring to the phenyl and phenylthio groups. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Studies on structurally similar compounds, such as 2-[2'-(phenylsulfanyl)-acetyl]-5-substituted furans, reveal the existence of several stable conformations. researchgate.net These are often designated based on the relative orientation of the substituents, for example, sc(anti), ac(anti), and sc(syn). researchgate.net The conformational preferences are dictated by a delicate balance of steric hindrance between the aromatic rings and stabilizing non-covalent interactions. These interactions can include π-π stacking between the furan and phenyl rings, which is a significant stabilizing force. researchgate.net Computational methods can map the potential energy surface by systematically rotating the dihedral angles and calculating the energy of each resulting geometry, thereby identifying energy minima (stable conformers) and transition states.

Table 2: Key Interactions Governing Conformational Stability

| Interaction Type | Description | Effect on Stability |

|---|---|---|

| Steric Hindrance | Repulsive interaction between bulky groups when they are too close. | Destabilizing |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Stabilizing |

| Orbital Interactions | Delocalization of electrons between occupied and unoccupied orbitals. | Stabilizing |

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy and spatial distribution of these orbitals provide crucial information about the molecule's nucleophilic and electrophilic sites.

For this compound, the HOMO is expected to have significant electron density on the electron-rich furan ring and the sulfur atom of the phenylthio group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is likely distributed over the π-systems of the aromatic rings, highlighting regions susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. acadpubl.euresearchgate.net DFT calculations are the standard method for computing and visualizing these frontier orbitals. nih.gov

Table 3: Typical FMO Properties of Phenyl Furan Derivatives

| Orbital | Energy Range (Illustrative) | Role in Reactivity | Likely Location of High Electron Density |

|---|---|---|---|

| HOMO | -5.0 to -6.5 eV | Electron Donor (Nucleophile) | Furan ring, Sulfur atom |

| LUMO | -1.0 to -2.5 eV | Electron Acceptor (Electrophile) | Phenyl and Furan π-systems |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Indicator of Chemical Stability | N/A |

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, providing a powerful complement to experimental analysis. By calculating properties from first principles, researchers can aid in the interpretation of experimental spectra and confirm molecular structures.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes (e.g., C-H stretching, ring breathing) to experimental signals. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). globalresearchonline.net Comparing these predicted shifts with experimental data is a standard method for structure verification. epstem.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. globalresearchonline.netnih.gov These transitions correspond to the absorption bands seen in UV-Vis spectra, providing insight into the electronic structure and the nature of the orbitals involved (e.g., π→π* transitions). nih.gov

These computational predictions are invaluable for characterizing novel compounds and understanding their spectroscopic properties at a molecular level.

Topological Analysis of Chemical Bonding

A topological analysis of the chemical bonding in this compound, for instance using Quantum Theory Atoms in Molecules (QTAIM), would provide significant insights into the nature of the intramolecular interactions. This method allows for the characterization of bond critical points and the electron density distribution, which would elucidate the covalent and non-covalent interactions within the molecule. Such an analysis would quantify the strength and nature of the C-S, C-O, and C-C bonds within the furan and phenyl rings, as well as the phenyl-thioether linkage. However, specific studies applying this analysis to this compound are not presently available.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying the structures and energies of transition states. For this compound, such studies could explore various potential reactions, such as electrophilic substitution on the furan or phenyl rings, or reactions involving the sulfur atom. Density Functional Theory (DFT) and other high-level ab initio methods are commonly employed for this purpose. These calculations would provide valuable data on reaction pathways, activation energies, and the geometries of intermediate and transition state structures. At present, there are no published computational studies detailing specific reaction mechanisms and transition states for this compound.

Mechanistic Elucidation of Synthetic and Transformational Reactions Involving 2 Phenyl 5 Phenylthio Furan

Identification and Characterization of Reaction Intermediates

There is no available research that identifies or characterizes specific reaction intermediates in either the synthesis or subsequent transformations of 2-Phenyl-5-(phenylthio)furan. Mechanistic studies of related furan (B31954) syntheses, such as the Paal-Knorr synthesis, propose intermediates like enols and hemiacetals during the cyclization of 1,4-dicarbonyl compounds. wikipedia.org For transition metal-catalyzed reactions, intermediates would likely involve organometallic species with palladium or other metals. organic-chemistry.org However, without experimental or computational studies on this compound, any proposed intermediates would be purely speculative.

Role of Catalytic Systems in Reaction Pathways

The scientific literature lacks information on the specific role of catalytic systems in the reaction pathways involving this compound. In broader furan synthesis, a variety of catalysts are employed. For example, the Paal-Knorr synthesis is typically acid-catalyzed. organic-chemistry.org Transition metal catalysts, particularly those based on palladium, are crucial for cross-coupling reactions to introduce aryl substituents. nih.govsemanticscholar.org The choice of ligand and base in these catalytic systems is often critical in determining the reaction's efficiency and selectivity. nih.gov Without dedicated research, the optimal catalytic system for the synthesis or transformation of this compound remains unknown.

Understanding Regioselectivity and Chemoselectivity

There is no specific research available to provide an understanding of the regioselectivity and chemoselectivity in reactions involving this compound. For the synthesis of such a compound, regioselectivity would be a key consideration, for instance, in the sequential introduction of the phenyl and phenylthio groups onto the furan ring. The inherent electronic properties of a monosubstituted furan (e.g., 2-phenylfuran) would direct subsequent electrophilic or nucleophilic attack. Generally, electrophilic substitution on 2-substituted furans preferentially occurs at the C5 position. researchgate.net Chemoselectivity would be important in reactions where other functional groups are present on the phenyl or phenylthio moieties. Without experimental data, the precise factors governing these selectivities for this compound cannot be detailed.

Exploration of Chemical Utility and Functional Materials Derived from 2 Phenyl 5 Phenylthio Furan

Utilization as Molecular Building Blocks in Complex Organic Syntheses

The structural framework of 2-phenyl-5-(phenylthio)furan, featuring a central furan (B31954) core flanked by two distinct aromatic moieties, renders it a valuable synthon in the construction of more elaborate molecular structures. The furan ring itself is known for its ability to participate in a variety of chemical transformations, acting as a diene in Diels-Alder reactions, undergoing electrophilic substitution, and serving as a precursor to other cyclic and acyclic systems.

The synthesis of this compound can be envisioned through several established synthetic methodologies for forming carbon-sulfur bonds on heterocyclic systems. A common approach involves the cross-coupling of a halogenated furan derivative with a thiol. For instance, the reaction of 2-phenyl-5-bromofuran with thiophenol in the presence of a suitable catalyst, such as a palladium or copper complex, could afford the desired product. Another plausible route is the nucleophilic aromatic substitution (SNAr) of a suitably activated 2-phenyl-5-halofuran with a thiophenolate salt. The reactivity of halofurans towards nucleophiles is often enhanced by the presence of electron-withdrawing groups, a role the phenyl group at the 2-position can partially fulfill through its electronic influence on the furan ring.

Once synthesized, this compound can serve as a versatile intermediate. The phenyl and phenylthio substituents offer sites for further functionalization, allowing for the systematic elaboration of the molecule. For example, electrophilic substitution reactions on the phenyl rings can introduce additional functional groups, expanding the structural diversity of the resulting products. The sulfur atom in the phenylthio group can also be oxidized to a sulfoxide (B87167) or a sulfone, which can modulate the electronic properties of the molecule and introduce new reactive handles.

The furan core itself can be a reactive center. While the aromaticity of furan is less than that of benzene, it can still undergo reactions that disrupt the aromatic system, leading to the formation of highly functionalized, non-aromatic structures. This reactivity has been harnessed in the synthesis of numerous natural products and other complex organic molecules.

A summary of potential synthetic routes to this compound is presented in the table below.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Plausible Product |

| Cross-Coupling | 2-Phenyl-5-bromofuran, Thiophenol | Palladium or Copper catalyst, Base | This compound |

| Nucleophilic Aromatic Substitution | 2-Phenyl-5-halofuran, Thiophenol | Strong Base | This compound |

| Cross-Coupling | 2-Phenylfuran (B99556), Diphenyl disulfide | Transition metal catalyst | This compound |

Potential as Precursors for Advanced Organic Electronic Materials

The combination of a furan ring with aromatic substituents suggests that this compound could be a promising building block for the development of novel organic electronic materials. Furan and thiophene-containing oligomers and polymers have been extensively investigated for their semiconducting properties, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Derivatives of this compound could be designed and synthesized to create extended conjugated systems. For example, polymerization of functionalized monomers based on this core structure could lead to novel semiconducting polymers. The solubility and processing characteristics of these materials could be tuned by introducing appropriate side chains on the phenyl rings.

The photophysical properties of these materials would also be of significant interest. The extended π-system is expected to lead to absorption and emission in the visible or ultraviolet regions of the electromagnetic spectrum, making them candidates for applications in light-emitting devices or as components in light-harvesting systems. The presence of the sulfur atom could also influence the intersystem crossing rates, potentially leading to interesting phosphorescent properties.

The table below outlines the potential electronic properties and applications of materials derived from this compound.

| Property | Structural Feature | Potential Application |

| π-Conjugation | Furan, Phenyl, and Phenylthio groups | Organic Field-Effect Transistors (OFETs) |

| Tunable Bandgap | Modification of substituents | Organic Photovoltaics (OPVs) |

| Luminescence | Extended aromatic system | Organic Light-Emitting Diodes (OLEDs) |

Development of Novel Reagents and Ligands in Catalysis

The structural features of this compound also suggest its potential as a ligand in coordination chemistry and catalysis. The presence of both a "soft" sulfur donor and "hard" oxygen donor (from the furan ring), along with the tunable electronic environment provided by the phenyl groups, makes this molecule an interesting candidate for the design of novel ligands.

The sulfur atom of the phenylthio group can coordinate to a variety of transition metals, and the furan oxygen can also participate in coordination, although it is generally a weaker donor. This potential for bidentate or even multidentate coordination could lead to the formation of stable metal complexes with unique catalytic activities.

Furthermore, the electronic properties of the ligand can be systematically modified by introducing substituents on the phenyl rings. Electron-donating groups would increase the electron density on the donor atoms, enhancing their coordination ability, while electron-withdrawing groups would have the opposite effect. This tunability would allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for optimizing catalytic performance.

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. The aromatic rings in this compound provide opportunities for π-π stacking interactions, which are a key driving force in the self-assembly of many organic molecules.

The presence of both electron-rich (furan) and electron-deficient (potentially through substitution on the phenyl rings) aromatic systems could lead to favorable donor-acceptor π-π interactions. Furthermore, the sulfur atom can participate in non-covalent interactions, such as chalcogen bonding, which is the interaction of an electrophilic region on a chalcogen atom (like sulfur) with a nucleophilic region on another molecule.

These non-covalent interactions could be exploited to direct the self-assembly of this compound into ordered structures in the solid state or in solution. The resulting supramolecular architectures could have interesting properties, such as liquid crystallinity or the ability to form host-guest complexes. The study of the crystal packing of this molecule and its derivatives could provide valuable insights into the interplay of different non-covalent forces in directing molecular assembly.

Future Research Directions for 2 Phenyl 5 Phenylthio Furan Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-phenyl-5-(phenylthio)furan must prioritize green chemistry principles, moving away from traditional multi-step, resource-intensive methods. Research should focus on developing synthetic pathways that are both environmentally benign and highly efficient.

Key research objectives include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly reduce waste, energy consumption, and purification steps. A potential one-pot synthesis could involve the reaction of a γ-ketoacid precursor, which upon in-situ formation of an allenoate and subsequent enolization, cyclizes to form the desired furan (B31954) derivative. researchgate.net

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, gold) with catalysts based on iron, copper, or nickel is crucial for sustainable chemical production. researchgate.netnih.gov Research into iron- or copper-catalyzed C-O and C-S bond formations could provide direct routes to the target molecule from simple, readily available precursors.

Biomass-Derived Feedstocks: A truly sustainable approach would utilize renewable starting materials. Furan derivatives can be synthesized from biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgnih.gov Future work could explore the conversion of these bio-derived feedstocks into precursors suitable for the synthesis of this compound.

Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a green method for organic transformations, often proceeding under mild conditions without the need for harsh reagents. researchgate.netscispace.comrsc.org Combining photocatalytic methods with continuous-flow technology could enable safer, more scalable, and highly efficient production of 2,5-disubstituted furans. nih.gov A transition-metal-free, visible-light-driven conversion of 1,3-diketones could be adapted for this purpose. rsc.org

| Synthetic Strategy | Catalyst Type | Precursors | Key Advantages |

| One-Pot Synthesis | Base-mediated | γ-ketoacids, Chloroformates | Reduced waste, high step economy. researchgate.net |

| Cross-Coupling | Iron (Fe), Copper (Cu) | Halogenated arenes, Thiols | Use of earth-abundant metals, lower cost. nih.gov |

| Bio-based Synthesis | Acid/Enzyme | Carbohydrates, HMF | Renewable feedstocks, reduced carbon footprint. mdpi.comacs.org |

| Photocatalysis | Organic Dyes | 1,3-Diketones | Mild conditions, use of light as a reagent. rsc.org |

Unveiling Novel Reactivity Modalities and Transformations

The unique electronic properties conferred by the phenyl (π-system) and phenylthio (sulfur lone pairs) groups are expected to endow the furan ring with novel reactivity. A thorough investigation of its chemical behavior is essential for its application as a versatile building block.

Selective C-H Functionalization: Directing reactions to specific C-H bonds on the furan ring (positions 3 and 4) or the attached phenyl rings would be a highly atom-economical way to build molecular complexity. Palladium-catalyzed methods have shown success in the selective α- and β-arylation of furan rings, and similar strategies could be explored. rsc.org

Cycloaddition Reactions: While furan is a known diene in Diels-Alder reactions, the substituents on this compound will modulate its reactivity and selectivity. nih.gov Studying its participation in [4+2] and other cycloadditions could lead to the rapid construction of complex polycyclic structures. youtube.comacs.org The electron-donating nature of the phenylthio group may enhance the furan's reactivity as a diene.

Photocatalytic Transformations: The interaction of the molecule with light in the presence of a photocatalyst could open up new reaction pathways, such as radical additions or cycloadditions, that are not accessible through traditional thermal methods. researchgate.net

Sulfur-Based Chemistry: The phenylthio group is not merely a spectator. The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, creating new functional groups and modulating the electronic properties of the entire molecule. It could also serve as a leaving group or a directing group in transition metal-catalyzed reactions.

| Reaction Type | Reagents/Conditions | Potential Products | Research Goal |

| C-H Arylation | Pd catalyst, Aryl halide | 3-Aryl-2-phenyl-5-(phenylthio)furan | Site-selective functionalization. rsc.org |

| Diels-Alder | Maleimides, Heat/Lewis Acid | Oxabicyclic adducts | Synthesis of complex scaffolds. nih.gov |

| Photocatalytic Addition | Radical precursors, Visible light | Functionalized dihydrofurans | Novel reactivity under mild conditions. researchgate.net |

| Sulfur Oxidation | m-CPBA, H₂O₂ | Sulfoxide/Sulfone derivatives | Electronic property modulation. |

Computational Design and Prediction of Advanced Derivatives with Tunable Properties

In silico methods are indispensable tools for modern chemical research, enabling the prediction of molecular properties and guiding experimental efforts. Computational chemistry can accelerate the discovery of this compound derivatives with tailored functionalities.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, including HOMO-LUMO energy levels, band gap, and electron density distribution. researchgate.netnih.gov These calculations can predict the molecule's optical and electronic properties, as well as its reactivity towards electrophiles and nucleophiles. acs.org

Structure-Property Relationships: By systematically modifying the substituents on the phenyl and phenylthio rings in silico (e.g., adding electron-donating or -withdrawing groups), researchers can build quantitative structure-property relationship (QSPR) models. These models will be crucial for designing new molecules with specific absorption/emission wavelengths, redox potentials, or charge transport characteristics for applications in organic electronics. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the reaction pathways for both the synthesis and transformation of this compound. This understanding is vital for optimizing reaction conditions and predicting the feasibility of new transformations.

| Computational Method | Property Predicted | Application |

| DFT | HOMO/LUMO energies, Band gap | Predicting optoelectronic behavior for OLEDs/OPVs. researchgate.net |

| TD-DFT | UV-Vis Absorption Spectrum | Guiding design of new dyes and sensors. |

| QSPR | Solubility, Charge Mobility | Screening derivatives for material applications. |

| Reaction Modeling | Transition State Energies | Optimizing synthetic routes and predicting reactivity. researchgate.net |

Integration into Hybrid Organic-Inorganic Materials

The unique combination of a conjugated furan system and functionalizable aromatic rings makes this compound an attractive building block for advanced hybrid materials.

Perovskite Solar Cells (PSCs): Furan-containing molecules have shown promise as hole-transporting materials (HTMs) in PSCs, offering alternatives to more expensive and less stable thiophene-based compounds. rsc.orgpv-magazine.com Derivatives of this compound could be synthesized and tested as HTMs, with the aim of improving the efficiency and long-term stability of perovskite solar cells. mdpi.comrsc.org

Metal-Organic Frameworks (MOFs): By introducing carboxylic acid or other coordinating groups onto the phenyl rings, this compound can be used as an organic linker to construct novel MOFs. acs.orgresearchgate.net The resulting materials could exhibit unique porosity, catalytic activity, or luminescence properties, with potential applications in gas storage, separation, and sensing. acs.org

Porous Organic Frameworks (POFs): The molecule can also serve as a building block for purely organic porous materials through reactions like imine condensation, providing robust frameworks for applications such as CO₂ capture. rsc.org

Conjugated Polymers: The furan core can be incorporated into the backbone of conjugated polymers for organic electronic applications. lbl.govntu.edu.sg The phenyl and phenylthio groups can be used to tune solubility and solid-state packing, which are critical for the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

| Material Class | Role of the Furan Compound | Potential Application |

| Perovskite Solar Cells | Hole-Transporting Material (HTM) | Renewable energy generation. pv-magazine.com |

| Metal-Organic Frameworks | Organic Linker | Gas storage, catalysis, sensing. acs.org |

| Porous Organic Frameworks | Monomer | Carbon capture and storage. rsc.org |

| Conjugated Polymers | Monomeric Unit | Organic electronics (OFETs, OLEDs). lbl.gov |

Q & A

Q. Methodological Answer :

- Iron-Catalyzed Cross-Coupling : Evidence suggests iron catalysts (e.g., FeCl₃) enable efficient C–S bond formation between phenylthiol and furan derivatives. A typical procedure involves reacting 2-phenylfuran with phenyl disulfide under inert conditions, achieving ~49% yield .

- Optimization Strategies :

B: How can the purity and structural identity of this compound be validated post-synthesis?

Q. Methodological Answer :

- Analytical Techniques :

- GC-MS : Compare retention indices and fragmentation patterns with standards (e.g., 2-acetyl-5-methylfuran, CAS 1193-79-9, analyzed via GC-MS at AI 1031) .

- NMR : Confirm substitution patterns using ¹H and ¹³C NMR. For example, aromatic protons in the phenylthio group appear at δ 7.2–7.7 ppm, while furan protons resonate at δ 6.3–6.8 ppm .

- Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

A: What mechanistic insights explain the regioselective thiolation of the furan ring?

Q. Methodological Answer :

- Radical Intermediates : Iron catalysts generate phenylthio radicals, which preferentially attack the electron-rich C5 position of 2-phenylfuran due to steric and electronic effects .

- Computational Validation : Density Functional Theory (DFT) can model transition states to predict regioselectivity. For example, bond dissociation energies (BDEs) of C–H bonds in furan derivatives guide site-specific reactivity .

A: How do spectroscopic techniques (e.g., XAS) resolve electronic structure ambiguities in furan derivatives?

Q. Methodological Answer :

- Soft X-ray Absorption Spectroscopy (XAS) : Carbon K-edge spectra (e.g., 285–290 eV) reveal π* and σ* resonances, distinguishing contributions from phenyl and thiophenyl substituents .

- Time-Resolved Studies : Ultrafast XAS tracks non-adiabatic dynamics, such as charge transfer between sulfur and the furan ring, with sub-100 fs resolution .

B: What are the key challenges in quantifying trace metabolites of furan derivatives in biological systems?

Q. Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled furan analogs (e.g., [¹³C₄]-furan) to differentiate exogenous compounds from endogenous metabolites via GC-MS .

- Sample Preparation : Stabilize volatile metabolites by derivatization (e.g., silylation) and minimize evaporation losses during lyophilization .

A: How can computational models predict the carcinogenic potential of this compound?

Q. Methodological Answer :

- QSAR Frameworks : Quantitative Structure-Activity Relationship (QSAR) models correlate electrophilicity (e.g., via LUMO energies) with reactivity toward DNA adduct formation. For example, cis-2-butene-1,4-dial, a furan metabolite, is a known carcinogen due to its high electrophilicity .

- In Silico Toxicity Databases : Cross-reference with EPA DSSTox (DTXSID80238304) to assess structural alerts for genotoxicity .

A: How to address contradictions in reported reaction yields for furan functionalization?

Q. Methodological Answer :

- Meta-Analysis : Compare reaction conditions across studies (e.g., catalyst type, solvent polarity). For instance, FeCl₃ yields 49% in DMF vs. 32% in THF due to better solubility .

- Reproducibility Protocols : Adhere to Beilstein Journal guidelines:

- Document exact molar ratios, temperature ramps, and purification steps.

- Report yields as averages of ≥3 replicates with standard deviations .

B: What experimental frameworks are recommended for studying furan oxidation pathways?

Q. Methodological Answer :

- Controlled Oxidation : Use tert-butyl hydroperoxide (TBHP) as an oxidant in dichloromethane, monitored by TLC.

- Product Identification : Isolate sulfoxide/sulfone derivatives via column chromatography and validate using IR (S=O stretches at 1050–1150 cm⁻¹) .

A: How can advanced microspectroscopic imaging elucidate surface interactions of furan derivatives?

Q. Methodological Answer :

- Nanoscale Imaging : Atomic Force Microscopy (AFM) paired with Raman spectroscopy maps adsorption dynamics on silica surfaces, revealing aggregation patterns influenced by thiophenyl groups .

- Environmental Interfaces : Simulate indoor air chemistry by exposing furan derivatives to UV light and analyzing surface-bound radicals via EPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.